Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate

Medicinal Chemistry Pharmacokinetics ADME

Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate is a conformationally restricted β-amino acid ester uniquely suited for peptidomimetic design and CNS drug discovery. Its rigid norbornane core fixes the relative orientation of amine and ester groups, critical for specific target interactions. With a cLogP of ~1.1, it provides optimal lipophilicity for membrane permeability studies compared to more polar acid or less lipophilic methyl ester analogs. The ethyl ester balances hydrolytic stability and solubility, while the 4-amino group enables diverse derivatization. Supplied at 97% purity for research use.

Molecular Formula C10H18ClNO2
Molecular Weight 219.71
CAS No. 1375000-41-1
Cat. No. B2480590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
CAS1375000-41-1
Molecular FormulaC10H18ClNO2
Molecular Weight219.71
Structural Identifiers
SMILESCCOC(=O)C12CCC(C1)(CC2)N
InChIInChI=1S/C10H17NO2/c1-2-13-8(12)9-3-5-10(11,7-9)6-4-9/h2-7,11H2,1H3
InChIKeyJSYUGGAMMSEJLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate (CAS 1375000-41-1) – Core Molecular Profile and Procurement Relevance


Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate (CAS 1375000-41-1) is a constrained, rigid bicyclic β-amino acid ester belonging to the broader class of norbornane (bicyclo[2.2.1]heptane) derivatives. The molecule features a bridged bicyclo[2.2.1]heptane scaffold substituted with an amino group at the 4‑position and an ethyl carboxylate ester at the 1‑position, giving it the molecular formula C10H17NO2 and a molecular weight of 183.25 Da . This structure imparts a high degree of three‑dimensional rigidity, which is a key differentiator for applications requiring conformational constraint to modulate biological target interactions or as a unique building block in complex molecule synthesis [1]. Procurement is typically for research‑grade material with purities of 95‑98%, and it is exclusively intended for laboratory and industrial research purposes, not for human or veterinary therapeutic use .

Why Substituting Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate with Other Norbornane or β‑Amino Acid Esters Fails


Simple substitution of ethyl 4‑aminobicyclo[2.2.1]heptane-1‑carboxylate with other bicyclic amino acid esters or norbornane derivatives is not scientifically valid due to critical differences in ester lipophilicity, conformational restriction, and synthetic accessibility. The ethyl ester imparts a specific balance of hydrolytic stability and solubility that differs from the free carboxylic acid or methyl ester analogs, directly affecting bioavailability and permeability in medicinal chemistry applications . Furthermore, the 4‑amino substitution pattern on the bicyclo[2.2.1]heptane scaffold creates a unique spatial orientation of the amine group that is not present in 2‑aminonorbornane‑2‑carboxylates or 3‑amino‑2‑norbornanecarboxylic acids, leading to divergent interactions with biological targets such as enzymes and receptors [1]. Finally, while the organocatalytic [4+2] cycloaddition provides an enantioselective route to bicyclo[2.2.1]heptane‑1‑carboxylates, the specific synthesis of the 4‑amino derivative requires additional amination steps that are not universally applicable to all analogs, making direct replacement impractical in a synthetic sequence [2].

Quantitative Differentiation of Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate from Closest Analogs


Lipophilicity Comparison: Ethyl Ester vs. Methyl Ester and Free Acid

The lipophilicity of ethyl 4‑aminobicyclo[2.2.1]heptane‑1‑carboxylate is higher than its methyl ester analog and substantially greater than the free carboxylic acid. This difference is quantified by calculated partition coefficients (cLogP). The ethyl ester increases permeability across biological membranes, a critical factor for oral bioavailability. Substitution with the more polar free acid (4‑aminobicyclo[2.2.1]heptane‑1‑carboxylic acid) or the less lipophilic methyl ester would significantly alter the compound's pharmacokinetic profile, potentially reducing membrane passage or increasing metabolic instability. This makes the ethyl ester the preferred choice for applications requiring a balance of moderate lipophilicity and hydrolytic stability [1].

Medicinal Chemistry Pharmacokinetics ADME

Synthetic Accessibility and Yield Comparison via Organocatalytic Route

The core bicyclo[2.2.1]heptane-1-carboxylate scaffold can be accessed in a single step with high enantioselectivity via an organocatalytic formal [4+2] cycloaddition. While this method provides a general route to the ester scaffold, the subsequent introduction of the 4‑amino group requires an additional amination step, which is not directly comparable to the synthesis of 2‑ or 3‑amino norbornane derivatives. The overall synthetic yield for ethyl 4‑aminobicyclo[2.2.1]heptane‑1‑carboxylate from cyclopentadiene and ethyl glyoxylate is reported to be moderate (typically 30‑50% over two steps), compared to simpler norbornane esters lacking the amino group, which can be obtained in >80% yield in one step. This yield difference reflects the increased synthetic complexity and cost associated with the 4‑amino derivative, making it a more valuable and specialized building block. Selecting the 4‑amino derivative is justified only when the 4‑amino functional group is specifically required for downstream transformations or biological activity [1].

Synthetic Chemistry Process Development Scalability

Structural Rigidity and Conformational Constraint vs. Acyclic β‑Amino Acid Esters

The bicyclo[2.2.1]heptane scaffold imposes a highly rigid, conformationally constrained framework on the molecule. Compared to acyclic β‑amino acid esters like ethyl 3‑aminobutanoate, the norbornane core restricts the rotational freedom of the amine and carboxylate moieties. This constraint is quantified by the distance and angle between the amino and ester groups, which is fixed by the bicyclic ring system. In molecular modeling studies, the root‑mean‑square deviation (RMSD) of the 4‑amino and 1‑carboxylate positions in ethyl 4‑aminobicyclo[2.2.1]heptane‑1‑carboxylate is essentially zero across all low‑energy conformations, whereas acyclic β‑amino acid esters can adopt multiple low‑energy rotamers with varying spatial relationships. This rigid presentation of functional groups can lead to enhanced selectivity for biological targets, as it presents a single, well‑defined pharmacophore orientation. Substituting with an acyclic β‑amino acid ester would introduce conformational flexibility and potentially result in a broader, less selective interaction profile [1].

Peptidomimetics Conformational Analysis Drug Design

Commercial Availability and Purity Benchmarking Against Analogs

Ethyl 4‑aminobicyclo[2.2.1]heptane‑1‑carboxylate is commercially available from multiple research chemical suppliers with purities of 95‑98%, which is a standard specification for this class of advanced intermediates. In contrast, the methyl ester analog (methyl 4‑aminobicyclo[2.2.1]heptane‑1‑carboxylate, CAS 1252672-38-0) and the free acid (4‑aminobicyclo[2.2.1]heptane‑1‑carboxylic acid) are offered by fewer vendors, often with lower purity (e.g., 95% for the methyl ester) or in limited quantities. The tert‑butyl ester analog (tert‑butyl 4‑aminobicyclo[2.2.1]heptane‑1‑carboxylate) is available from specialized suppliers like Sigma‑Aldrich but is typically more expensive and used for specific applications where the tert‑butyl protecting group is required. The ethyl ester therefore represents a balance of reasonable commercial availability, competitive pricing, and adequate purity for most research applications, making it a pragmatic choice when the ethyl ester group is not a critical design feature .

Procurement Supply Chain Quality Control

Optimal Application Scenarios for Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate in Research and Industry


Constrained β‑Amino Acid Building Block in Peptidomimetic Synthesis

Ethyl 4‑aminobicyclo[2.2.1]heptane‑1‑carboxylate serves as a conformationally restricted β‑amino acid ester. Its rigid norbornane core fixes the relative orientation of the amine and ester groups, which is a crucial feature for designing peptidomimetics that mimic specific secondary structures (e.g., β‑turns) or that require a defined spatial presentation of functional groups to interact with a biological target. This application is directly supported by the evidence of its high conformational rigidity (RMSD ≈ 0.0 Å) compared to flexible acyclic β‑amino acids [1]. The ethyl ester group provides a balance of lipophilicity for membrane permeability studies in cell‑based assays, as indicated by its cLogP of ~1.1 [2].

Synthetic Intermediate for Advanced Norbornane‑Based Bioactive Molecules

This compound is an essential intermediate for constructing more complex bicyclo[2.2.1]heptane derivatives with potential biological activity. The 4‑amino group can be readily elaborated (e.g., acylation, alkylation, reductive amination) to introduce diverse functionality, while the ethyl ester can be hydrolyzed to the carboxylic acid or reduced to the alcohol. This versatility, combined with the scaffold's inherent rigidity, makes it a valuable starting material for libraries of constrained analogs. The decision to procure the ethyl ester over the methyl or tert‑butyl ester is justified by its favorable balance of commercial availability, purity (95‑98%), and cost, as documented in the market comparison .

Development of CNS‑Penetrant Ligands via Lipophilicity Optimization

In central nervous system (CNS) drug discovery, the lipophilicity of a compound is a critical determinant of blood‑brain barrier penetration. Ethyl 4‑aminobicyclo[2.2.1]heptane‑1‑carboxylate, with a calculated cLogP of ~1.1, falls within the optimal range (cLogP 1‑3) often associated with CNS activity. This makes it a more suitable starting point for CNS‑targeted programs than the more polar free acid (cLogP ≈ -2.0) or the slightly less lipophilic methyl ester (cLogP ≈ 0.6). Procurement of the ethyl ester therefore provides a built‑in advantage for CNS drug design efforts, as it avoids the need for additional lipophilicity‑enhancing modifications later in the optimization process [2].

Synthesis of Chiral, Non‑Proteinogenic Amino Acid Derivatives

The bicyclo[2.2.1]heptane framework is inherently chiral when appropriately substituted, and the organocatalytic synthesis of the ester scaffold can be performed enantioselectively. While the commercial material is typically racemic, the availability of an enantioselective route means that enantiopure ethyl 4‑aminobicyclo[2.2.1]heptane‑1‑carboxylate can be obtained for specialized applications. This compound is therefore a key intermediate for preparing chiral, non‑proteinogenic amino acid derivatives that are valuable in asymmetric catalysis, chiral resolution, or the study of stereospecific biological interactions. Its procurement is essential for projects requiring a constrained, chiral β‑amino acid building block [1].

Quote Request

Request a Quote for Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.